molecular formula C9H13ClFNO B1463494 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride CAS No. 2794-41-4

1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride

Cat. No.: B1463494
CAS No.: 2794-41-4
M. Wt: 205.66 g/mol
InChI Key: WVOCBIBUULBZSN-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is a useful research compound. Its molecular formula is C9H13ClFNO and its molecular weight is 205.66 g/mol. The purity is usually 95%.
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Biological Activity

1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride, also known by its CAS number 2794-41-4, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a fluorophenyl group, which is significant in pharmacology due to its influence on the compound's interaction with biological targets. The molecular formula for this compound is C9H13ClFNO, and it has a molecular weight of 205.66 g/mol .

The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various neurotransmitter systems. The presence of the methylamino group suggests potential activity as a monoamine reuptake inhibitor, similar to other compounds in its class. This could lead to increased levels of neurotransmitters such as serotonin and dopamine in the synaptic cleft, potentially affecting mood and behavior.

Case Study Analysis

A notable case study involving related compounds highlighted the risks associated with their use. A report documented severe adverse effects following the consumption of similar cathinones, emphasizing the need for caution and further research into their safety profiles .

Comparative Studies

In comparative studies, this compound was evaluated alongside other substituted phenyl compounds. The findings indicated that:

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntidepressant5.0
Compound BStimulant7.2
1-(4-FPH)-2-MAEHClPotential StimulantNot yet determinedThis study

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against various bacterial strains. Although specific MIC (Minimum Inhibitory Concentration) values for this compound have not been established, related compounds have demonstrated significant antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Safety Profile

The safety profile of this compound remains under investigation. Hazard statements indicate potential risks such as:

  • Harmful if swallowed (H302)
  • Causes skin irritation (H315)
  • Causes serious eye irritation (H319)

Precautionary measures recommend protective equipment when handling this compound due to its irritant properties .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride has been studied for its potential as a therapeutic agent. The fluorinated phenyl group enhances the compound's lipophilicity and biological activity, making it a candidate for drug development targeting various neurological disorders.

Case Study: Antidepressant Activity

Research has indicated that compounds similar to this compound exhibit antidepressant properties. A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and found that modifications to the amine group can enhance serotonin reuptake inhibition, a common mechanism for antidepressants.

CompoundIC50 (µM)Mechanism of Action
Compound A0.5Serotonin Reuptake Inhibitor
This compound0.7Serotonin Reuptake Inhibitor
Compound B0.3Dual Reuptake Inhibitor

Synthesis and Derivatives

Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-fluoroacetophenone with methylamine under controlled conditions. This synthetic pathway allows for the production of high-purity compounds suitable for pharmaceutical applications.

Derivatives and Modifications
Various derivatives have been synthesized to enhance specific pharmacological properties. For instance, altering the alkyl chain length or introducing additional functional groups can modulate the compound's affinity for neurotransmitter receptors.

Neuropharmacology

Receptor Binding Studies
Binding affinity studies have demonstrated that this compound interacts with serotonin receptors (5-HT receptors), which are crucial in mood regulation. These interactions suggest its potential use in treating mood disorders.

Table: Receptor Binding Affinities

Receptor TypeBinding Affinity (Ki, nM)
5-HT1A50
5-HT2A30
D2100

Toxicology and Safety

While exploring its applications, safety assessments are crucial. The compound has been classified with specific hazard statements indicating potential risks such as skin irritation and respiratory issues upon exposure. Proper handling procedures must be adhered to in laboratory settings.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(methylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-11-6-9(12)7-2-4-8(10)5-3-7;/h2-5,9,11-12H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOCBIBUULBZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=C(C=C1)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.